(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile
Description
4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by the presence of a trifluoromethyl group, a hydrazino group, and a pyridinecarbonitrile core, making it a versatile molecule in various scientific applications.
Properties
Molecular Formula |
C15H11F3N4O2 |
|---|---|
Molecular Weight |
336.27 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-2-oxo-5-[(E)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11F3N4O2/c1-8-11(6-19)13(23)21-14(24)12(8)7-20-22-10-4-2-3-9(5-10)15(16,17)18/h2-5,7,22H,1H3,(H2,21,23,24)/b20-7+ |
InChI Key |
GSXSWEYAOOLSIR-IFRROFPPSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=C1/C=N/NC2=CC=CC(=C2)C(F)(F)F)O)C#N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C=NNC2=CC=CC(=C2)C(F)(F)F)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)phenylhydrazine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and hydrazino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the hydrazino group can form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A pyrimidinedione herbicide with similar structural features.
Flumioxazin: Another herbicide with a related chemical structure.
Uniqueness
4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and hydrazino groups make it particularly versatile for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
